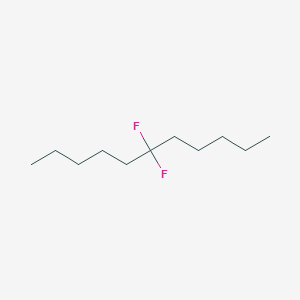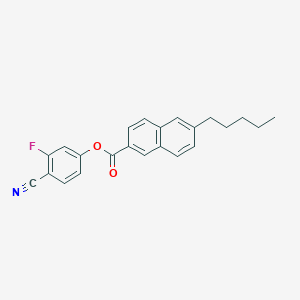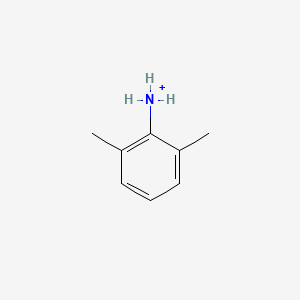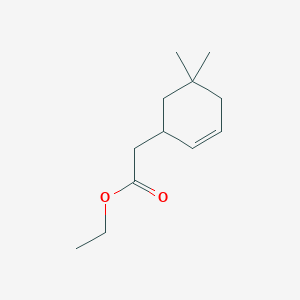
2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a 1,2,3-triphenylpropan-2-yl group attached to the 2-position of the benzothiazole ring
准备方法
The synthesis of 2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 1,2,3-triphenylpropan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes, receptors, or DNA, leading to the modulation of cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzothiazole can be compared with other similar compounds, such as:
2-Phenylbenzothiazole: Lacks the triphenylpropan-2-yl group, resulting in different chemical and biological properties.
2-(1,2-Diphenylpropan-2-yl)-1,3-benzothiazole: Contains one less phenyl group, leading to variations in reactivity and applications.
2-(1,2,3-Triphenylpropan-2-yl)-1,3-benzoxazole:
属性
CAS 编号 |
111324-05-1 |
|---|---|
分子式 |
C28H23NS |
分子量 |
405.6 g/mol |
IUPAC 名称 |
2-(1,2,3-triphenylpropan-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C28H23NS/c1-4-12-22(13-5-1)20-28(24-16-8-3-9-17-24,21-23-14-6-2-7-15-23)27-29-25-18-10-11-19-26(25)30-27/h1-19H,20-21H2 |
InChI 键 |
IATMYJUALLTLLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(C3=CC=CC=C3)C4=NC5=CC=CC=C5S4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)







![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
